N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide typically involves the reaction of 2-aminobenzothiazole with 3,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amine derivatives.
Substitution: Formation of methoxy or thiol-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of essential cellular processes, ultimately resulting in the desired biological effect, such as the inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide
- N-(1,3-benzothiazol-2-yl)-2,4-dichlorobenzamide
- N-(1,3-benzothiazol-2-yl)-3,5-dichlorobenzamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide is unique due to the specific positioning of the chlorine atoms on the benzamide ring, which can influence its chemical reactivity and biological activity. This unique structure may result in different binding affinities and selectivities for molecular targets compared to other similar compounds .
Properties
CAS No. |
190437-89-9 |
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Molecular Formula |
C14H8Cl2N2OS |
Molecular Weight |
323.2 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-3,4-dichlorobenzamide |
InChI |
InChI=1S/C14H8Cl2N2OS/c15-9-6-5-8(7-10(9)16)13(19)18-14-17-11-3-1-2-4-12(11)20-14/h1-7H,(H,17,18,19) |
InChI Key |
RXESHZAWKAARKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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